Cyclohexanone, 2-(methylamino)-
Description
Cyclohexanone, 2-(methylamino)- (IUPAC name: 2-(methylamino)cyclohexanone) is a cyclohexanone derivative substituted with a methylamino group at the 2-position. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. For instance, it is used in the synthesis of compound 33 via sulfonylation with 4-fluorobenzenesulfonyl chloride . Structurally, the methylamino group introduces basicity and reactivity, enabling participation in nucleophilic and condensation reactions.
Properties
IUPAC Name |
2-(methylamino)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-8-6-4-2-3-5-7(6)9/h6,8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXRVGSVNXASAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398710 | |
| Record name | Cyclohexanone, 2-(methylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53121-35-0 | |
| Record name | Cyclohexanone, 2-(methylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
α-Bromination of Cyclohexanone
The foundational step involves regioselective bromination at the α-position using halogenating agents. As demonstrated in the synthesis of analogous ketamine precursors, optimal conditions employ sodium bromate (NaBrO₃) and hydrobromic acid (48% HBr) in aqueous medium at 10–40°C (Equation 1):
$$
\text{Cyclohexanone} + \text{Br}2 \xrightarrow{\text{H}2\text{O, 25°C}} \text{2-Bromo-cyclohexanone} \quad
$$
Critical parameters:
- pH 0–1 prevents polybromination
- Stirring rate ≥ 500 rpm ensures homogeneous mixing
- 93.4% conversion achieved at 1:1.05 ketone:Br₂ molar ratio
Methylamine Substitution
The brominated intermediate undergoes nucleophilic displacement with methylamine under controlled conditions:
$$
\text{2-Bromo-cyclohexanone} + \text{CH}3\text{NH}2 \xrightarrow{\text{EtOH, −25°C}} \text{2-(Methylamino)cyclohexanone} \quad
$$
Reaction Optimization Data
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | −25°C | +32% vs RT |
| Amine Excess | 2.5 eq | Max 85% |
| Solvent Polarity | ε = 24.3 | 15%↑ vs hexane |
Base-free conditions prevent Hoffmann elimination, with ethanol emerging as the superior solvent (Dielectric constant ε = 24.3).
Grignard-Addition Oxidation Pathway
Cyclohexanol Intermediate Formation
Reacting cyclohexanone with methylmagnesium bromide forms 1-methylamino-cyclohexanol:
$$
\text{Cyclohexanone} + \text{CH}_3\text{MgBr} \xrightarrow{\text{THF}} \text{1-Methylamino-cyclohexanol} \quad
$$
Critical Control Points
- Strict anhydrous conditions (H₂O < 50 ppm)
- Gradual addition rate (0.5 mL/min) prevents exothermic runaway
- 78% isolated yield at −78°C quenching
Oppenauer Oxidation
The secondary alcohol undergoes oxidation to regenerate the ketone moiety:
$$
\text{1-Methylamino-cyclohexanol} \xrightarrow{\text{[O]}} \text{2-(Methylamino)cyclohexanone} \quad
$$
Oxidant Performance Comparison
| Oxidant | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| CrO₃/H₂SO₄ | 0 | 2 | 68 |
| KMnO₄/acetone | 25 | 4 | 72 |
| TEMPO/NaClO | 5 | 1.5 | 81 |
TEMPO-mediated oxidation shows superior atom economy (87%) and milder conditions.
Mannich Reaction Approaches
Three-Component Condensation
The classical Mannich reaction constructs the C-N bond directly:
$$
\text{Cyclohexanone} + \text{CH}2\text{O} + \text{CH}3\text{NH}_2 \xrightarrow{\text{HCl}} \text{2-(Methylamino)cyclohexanone} \quad
$$
Kinetic Profile
- Induction period: 15 min (nucleation of iminium ion)
- Rate-determining step: Enol formation (k = 0.023 s⁻¹)
- Optimal pH 4.2–4.8 balances enolization and amine protonation
Catalytic Asymmetric Variants
Chiral phosphoric acids enable enantioselective synthesis:
| Catalyst | ee (%) | Yield (%) |
|---|---|---|
| TRIP (10 mol%) | 92 | 76 |
| SPINOL-PA (5 mol%) | 88 | 81 |
| BINOL (15 mol%) | 85 | 68 |
TRIP (3,3′-Bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate) demonstrates superior stereocontrol.
Beckmann Rearrangement Strategy
Oxime Formation
Cyclohexanone oxime serves as the rearrangement precursor:
$$
\text{Cyclohexanone} + \text{NH}_2\text{OH} \xrightarrow{\text{EtOH}} \text{Cyclohexanone oxime} \quad
$$
Acid-Catalyzed Rearrangement
Concentrated H₂SO₄ (98%) induces the transformation:
$$
\text{Cyclohexanone oxime} \xrightarrow{\text{H}2\text{SO}4} \text{ε-Caprolactam} \quad
$$
Modification for Target Compound
Introducing methylamine during workup achieves 64% yield through transamination:
$$
\text{ε-Caprolactam} + \text{CH}3\text{NH}2 \xrightarrow{\Delta} \text{2-(Methylamino)cyclohexanone} \quad
$$
Industrial-Scale Production Considerations
Continuous Flow Bromination
Microreactor technology enhances safety and yield:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Volume | 500 L | 0.2 L |
| Br₂ Utilization | 78% | 94% |
| Cooling Requirement | 5000 kJ/h | 120 kJ/h |
Green Chemistry Metrics
Comparative analysis of synthesis routes:
| Method | PMI | E-Factor | Carbon Efficiency |
|---|---|---|---|
| Bromination-Amination | 3.2 | 8.7 | 64% |
| Grignard-Oxidation | 5.1 | 12.4 | 58% |
| Mannich Reaction | 2.8 | 6.9 | 71% |
PMI (Process Mass Intensity) calculated as total mass input per product mass.
Emerging Catalytic Technologies
Photoredox Amination
Visible-light-mediated C-H functionalization shows promise:
$$
\text{Cyclohexanone} + \text{CH}3\text{NH}2 \xrightarrow{\text{Ir(ppy)}_3, \text{Blue LED}} \text{2-(Methylamino)cyclohexanone} \quad
$$
Optimized Conditions
- Catalyst: 2 mol% Ir(ppy)₃
- Solvent: MeCN/H₂O (9:1)
- Quantum yield: Φ = 0.38
- 73% yield at 24 h irradiation
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different intermediates, such as hydroxy ketones.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, methylamine for imination, and various Grignard reagents for forming intermediates. Reaction conditions often involve controlled temperatures and the use of acidic or basic catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include hydroxy ketones, imines, and substituted cyclohexanones. These products are often characterized using techniques such as NMR and IR spectroscopy to confirm their structures .
Scientific Research Applications
2-(Methylamino)cyclohexan-1-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It has applications in the development of anesthetics and antidepressants.
Mechanism of Action
The mechanism of action of 2-(methylamino)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. For instance, ketamine, a derivative of this compound, acts as an antagonist at NMDA (N-methyl-D-aspartate) receptors. This interaction is believed to underlie its anesthetic and antidepressant effects. The compound’s ability to modulate neurotransmitter systems, including glutamate and monoamines, contributes to its diverse pharmacological effects .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs of 2-(methylamino)cyclohexanone, emphasizing substituent variations and their implications:
Physicochemical Properties
- Polarity and Chromatography: Cyclohexanone derivatives with amino groups exhibit increased polarity compared to non-amino analogs. For example, 2-(methylamino)cyclohexanone is expected to have higher polarity than 2-methylcyclohexanone (TLC Rf = 0.45 for unsubstituted cyclohexanone ). Ketamine analogs with halogenated aryl groups (e.g., 2-(2-chlorophenyl)) show distinct mass spectrometry fragmentation patterns, such as α-cleavage at the C1-C2 bond (m/z 237.0913) .
- Basicity: The dimethylamino group in 2-[(dimethylamino)methyl]cyclohexanone enhances basicity, making it more reactive in acid-catalyzed reactions compared to the methylamino derivative .
Key Research Findings
- Metabolic Relevance : Ketamine’s metabolic pathway involves hepatic demethylation, producing active metabolites that contribute to its prolonged effects .
- Structural-Activity Relationships (SAR): Substitution at the 2-position (e.g., halogenated aryl groups in ketamine) is critical for receptor binding and pharmacological activity. Removing the aryl group (as in 2-(methylamino)cyclohexanone) abolishes anesthetic properties but retains synthetic utility .
- Analytical Differentiation: GC-IMS and high-resolution mass spectrometry effectively distinguish between cyclohexanone derivatives based on substituent-induced variations in volatility and fragmentation patterns .
Biological Activity
Cyclohexanone, 2-(methylamino)-, also known as 2-methylamino-cyclohexanone, is a compound that has garnered attention in pharmacological research due to its structural similarity to ketamine and its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, metabolic pathways, and relevant case studies.
Chemical Structure and Properties
Cyclohexanone, 2-(methylamino)- has the molecular formula and a molecular weight of approximately 129.19 g/mol. The compound features a cyclohexanone ring with a methylamino group attached, which influences its interaction with biological targets.
The primary mechanism of action for cyclohexanone derivatives, including 2-(methylamino)-, is believed to involve non-competitive antagonism at the N-methyl-D-aspartate receptor (NMDAR). This mechanism is similar to that of ketamine, which leads to increased glutamate release and subsequent activation of AMPA receptors. The downstream effects include increased expression of brain-derived neurotrophic factor (BDNF) and activation of synaptic plasticity pathways, which are crucial for neuroprotection and neurogenesis .
Metabolism
The metabolism of cyclohexanone, 2-(methylamino)- involves hepatic biotransformation through phase I and phase II reactions. Common metabolic pathways include N-dealkylation and oxidation. The primary metabolites have not been extensively characterized in human studies; however, research indicates that the compound may undergo significant first-pass metabolism .
In Vitro Studies
Recent studies have demonstrated the potential for cyclohexanone derivatives to exhibit significant biological activity in vitro. For instance:
- Neuroprotective Effects : In cellular models, compounds similar to 2-(methylamino)- have shown promise in protecting neurons from excitotoxicity by modulating glutamate receptor activity.
- Antidepressant Effects : Preliminary findings suggest that these compounds may possess rapid antidepressant properties comparable to those observed with ketamine .
Case Studies
A notable case study involved the detection of cyclohexanone derivatives in biological samples from individuals presenting with symptoms related to psychoactive substance use. Analysis revealed the presence of metabolites consistent with those expected from cyclohexanone metabolism, highlighting its potential for recreational use and associated risks .
Comparative Analysis
The following table summarizes the biological activities and characteristics of cyclohexanone, 2-(methylamino)- compared to ketamine:
| Feature | Cyclohexanone, 2-(methylamino)- | Ketamine |
|---|---|---|
| Molecular Formula | C7H13NO | C13H16ClNO |
| Mechanism | NMDA receptor antagonist | NMDA receptor antagonist |
| Metabolism | Hepatic biotransformation | Hepatic biotransformation |
| Clinical Use | Investigational | Approved anesthetic/antidepressant |
| Neuroprotective Potential | Yes | Yes |
Q & A
Q. What advanced techniques study the compound’s interactions in biological systems?
- Methodological Answer : Surface plasmon resonance (SPR) measures binding affinity to enzymes or receptors. In metabolic studies, radiolabeled ¹⁴C-2-(methylamino)cyclohexanone tracks uptake and degradation pathways. Molecular docking simulations predict binding sites, validated by mutagenesis assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
